molecular formula C10H11ClN2O B1661319 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethyl)- CAS No. 89659-82-5

2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethyl)-

Cat. No.: B1661319
CAS No.: 89659-82-5
M. Wt: 210.66 g/mol
InChI Key: CHPSDNSPOGWYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89659-82-5

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

6-chloro-3-propan-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H11ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)

InChI Key

CHPSDNSPOGWYMN-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)NC1=O

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-chloro-N-isopropylaniline (14 g) and urea (15 g) was stirred at 160° C. for 3.5 hours. After cooling, water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with diluted hydrochloric acid, an aqueous sodium hydroxide solution, a saturated sodium chloride solution and dried over anhydrous magnesium sulfate and then the solvent was distilled off under reduced pressure. To the residue was added isopropyl alcohol and the obtained crystal was separated by filtration and recrystallized from acetonitrile to give 5-chloro-1-isopropylbenzimidazol-2-one (7 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.